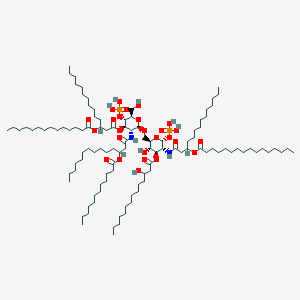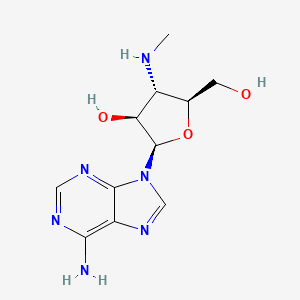
3'-Methylamino-3'-deoxyadenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-Methylamino-3’-deoxyadenosine: is a modified nucleoside analog derived from adenosine It is characterized by the substitution of a methylamino group at the 3’ position of the ribose sugar, replacing the hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Methylamino-3’-deoxyadenosine typically involves the modification of adenosine. One efficient method starts with adenosine, which is reacted with triethyl orthoacetate and acetyl bromide to afford 2’,3’-O-isopropylideneadenosine. This intermediate is then subjected to methylamine to introduce the methylamino group at the 3’ position, followed by deprotection to yield the final product .
Industrial Production Methods: Industrial production of 3’-Methylamino-3’-deoxyadenosine would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions: 3’-Methylamino-3’-deoxyadenosine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction could produce various amines.
科学研究应用
3’-Methylamino-3’-deoxyadenosine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its potential role in inhibiting certain enzymes or pathways, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.
作用机制
The mechanism of action of 3’-Methylamino-3’-deoxyadenosine involves its incorporation into nucleic acids or interaction with specific enzymes. By mimicking natural nucleosides, it can interfere with nucleic acid synthesis or enzyme function, leading to potential therapeutic effects. The molecular targets and pathways involved include DNA and RNA polymerases, as well as various kinases and other enzymes involved in nucleic acid metabolism .
相似化合物的比较
3’-Amino-3’-deoxyadenosine: Similar structure but with an amino group instead of a methylamino group.
2’-Fluoro-2’-deoxyadenosine: Contains a fluorine atom at the 2’ position.
Cordycepin (3’-deoxyadenosine): Lacks the hydroxyl group at the 3’ position.
Uniqueness: 3’-Methylamino-3’-deoxyadenosine is unique due to the presence of the methylamino group, which can confer different chemical and biological properties compared to its analogs. This modification can affect its interaction with enzymes and nucleic acids, potentially leading to distinct therapeutic applications .
属性
CAS 编号 |
134934-83-1 |
|---|---|
分子式 |
C11H16N6O3 |
分子量 |
280.28 g/mol |
IUPAC 名称 |
(2R,3S,4S,5S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-(methylamino)oxolan-3-ol |
InChI |
InChI=1S/C11H16N6O3/c1-13-6-5(2-18)20-11(8(6)19)17-4-16-7-9(12)14-3-15-10(7)17/h3-6,8,11,13,18-19H,2H2,1H3,(H2,12,14,15)/t5-,6-,8+,11-/m1/s1 |
InChI 键 |
ZARAVIBCBGMNJG-JJCHFMHPSA-N |
SMILES |
CNC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO |
手性 SMILES |
CN[C@@H]1[C@H](O[C@H]([C@H]1O)N2C=NC3=C(N=CN=C32)N)CO |
规范 SMILES |
CNC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO |
同义词 |
3'-deoxy-3'-methylaminoadenosine 3'-methylamino-3'-deoxyadenosine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



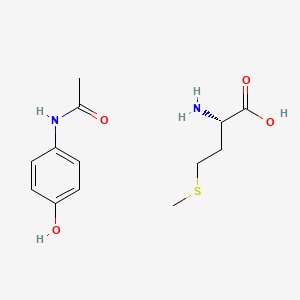

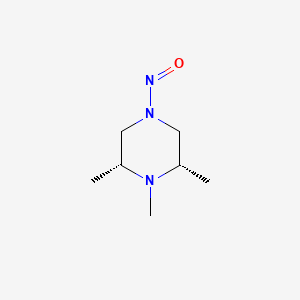
![4-Amino-7,8,9,10-tetrahydro-6h-7,10-epoxyazepino[1,2-e]purine-6,8,9-triol](/img/structure/B1202208.png)

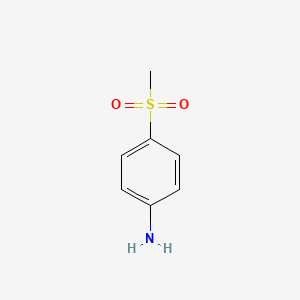

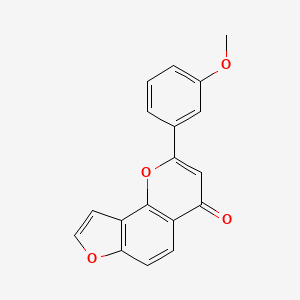
![5-[(Z)-2-[(2S,3S)-3-[(2S,3S)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]ethenyl]benzene-1,3-diol](/img/structure/B1202215.png)
![6-ethyl-3-[[[1-(2-furanylmethyl)-5-tetrazolyl]methyl-(phenylmethyl)amino]methyl]-1H-quinolin-2-one](/img/structure/B1202216.png)
![1-[1-[[1-[(4-Methylphenyl)methyl]-5-tetrazolyl]methyl]-4-piperidinyl]-5-(trifluoromethyl)benzotriazole](/img/structure/B1202220.png)
